molecular formula C20H21N3O7S B1666017 Ampiroxicam CAS No. 99464-64-9

Ampiroxicam

Cat. No.: B1666017
CAS No.: 99464-64-9
M. Wt: 447.5 g/mol
InChI Key: LSNWBKACGXCGAJ-UHFFFAOYSA-N
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Description

Ampiroxicam is a non-steroidal anti-inflammatory drug (NSAID) belonging to the oxicam class, developed as a prodrug of piroxicam . Upon oral administration, it is absorbed in the gastrointestinal tract and hydrolyzed into piroxicam, its primary active metabolite, via intestinal carboxyesterases . This conversion mechanism allows this compound to exert anti-inflammatory, analgesic, and antipyretic effects by inhibiting cyclooxygenase (COX) enzymes, thereby reducing prostaglandin biosynthesis and leukocyte chemotaxis .

This compound is notable for its extended therapeutic applications beyond traditional NSAID uses. Preclinical studies suggest antitumor properties mediated through caspase-3/caspase-9 activation, apoptosis induction, and anti-angiogenesis . Clinically, this compound is associated with fewer gastrointestinal (GI) adverse effects compared to piroxicam, attributed to its prodrug design, which minimizes direct mucosal irritation .

Properties

IUPAC Name

ethyl 1-[[2-methyl-1,1-dioxo-3-(pyridin-2-ylcarbamoyl)-1λ6,2-benzothiazin-4-yl]oxy]ethyl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O7S/c1-4-28-20(25)30-13(2)29-18-14-9-5-6-10-15(14)31(26,27)23(3)17(18)19(24)22-16-11-7-8-12-21-16/h5-13H,4H2,1-3H3,(H,21,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSNWBKACGXCGAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)OC(C)OC1=C(N(S(=O)(=O)C2=CC=CC=C21)C)C(=O)NC3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6046474
Record name Ampiroxicam
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Molecular Weight

447.5 g/mol
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CAS No.

99464-64-9
Record name Ampiroxicam
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Record name Ampiroxicam [INN:BAN:JAN]
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Record name Ampiroxicam
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Preparation Methods

Structural Basis and Prodrug Rationale

Ampiroxicam (C$${20}$$H$${21}$$N$${3}$$O$${7}$$S, MW 447.46 g/mol) is a 1-ethoxycarbonyloxyethyl ether derivative of piroxicam, designed to mitigate the latter’s direct inhibition of gastric prostaglandin synthesis. The prodrug strategy involves converting piroxicam’s hydroxyl group (-OH) at the 4-position of the benzothiazine core into a carbonate ester (Figure 1). This modification renders this compound non-acidic, reducing direct mucosal irritation while maintaining anti-inflammatory efficacy through in vivo hydrolysis to piroxicam.

Synthetic Routes to this compound

Core Benzothiazine Synthesis

The benzothiazine scaffold is constructed via cyclization of 2-aminobenzenesulfonamide derivatives. Key steps include:

  • Sulfonamide Formation : Reacting 2-aminobenzenesulfonyl chloride with 2-aminopyridine yields the sulfonamide intermediate.
  • Cyclization : Intramolecular nucleophilic attack under basic conditions (e.g., K$$2$$CO$$3$$) forms the 1,2-benzothiazine-3-carboxamide skeleton.

Prodrug Functionalization

The hydroxyl group at position 4 of piroxicam is etherified with 1-ethoxycarbonyloxyethyl chloride (Figure 2):

Reaction Scheme :
$$ \text{Piroxicam} + \text{Cl-CH}2\text{-O-CO-O-C}2\text{H}5 \xrightarrow{\text{Cs}2\text{CO}_3, \text{DMF}} \text{this compound} + \text{HCl} $$

Conditions :

  • Base : Cesium carbonate (Cs$$2$$CO$$3$$) facilitates deprotonation of piroxicam’s hydroxyl group.
  • Solvent : Dimethylformamide (DMF) at 60–80°C for 6–8 hours.
  • Yield : ~70–85% after recrystallization from ethanol.
Table 1: Key Reaction Parameters
Parameter Specification
Starting Material Piroxicam (purity ≥98%)
Reagent 1-Ethoxycarbonyloxyethyl chloride
Solvent Anhydrous DMF
Temperature 60–80°C
Reaction Time 6–8 hours
Workup Ethanol recrystallization

Process Optimization and Challenges

Protecting Group Strategies

The synthesis employs transient protection of reactive groups to prevent side reactions:

  • Amino Group Protection : Boc (tert-butoxycarbonyl) groups shield the sulfonamide nitrogen during etherification, later removed via acidic hydrolysis (HCl/EtOAc).
  • Carboxylic Acid Masking : Methyl esters temporarily block carboxyl moieties, hydrolyzed post-synthesis using LiOH.

Impurity Control

Common impurities include unreacted piroxicam and over-alkylated byproducts. Purification involves:

  • Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) eluent.
  • Crystallization : Ethanol-water mixtures yield this compound as white crystals (mp 159–161°C).

Analytical Validation

Ultra-Performance Liquid Chromatography (UPLC)

Plasma samples from pharmacokinetic studies are analyzed using:

  • Column : C18 (2.1 × 50 mm, 1.7 μm)
  • Mobile Phase : Acetonitrile/0.1% formic acid (55:45)
  • Detection : UV at 254 nm.
Table 2: UPLC Method Validation
Parameter Result (Mean ± SD)
Linearity (R²) 0.9992 ± 0.0003
Intraday Precision 1.2–2.8% RSD
Interday Accuracy 98.5–102.4% Recovery
LOD 0.01 μg/mL

Mass Spectrometry

High-resolution MS confirms molecular ion peaks at m/z 448.12 [M+H]$$^+$$ and 280.09 [piroxicam fragment].

Industrial-Scale Production Considerations

Cost-Effective Reagents

  • Alternative Bases : Potassium carbonate (K$$2$$CO$$3$$) reduces costs but requires longer reaction times.
  • Solvent Recycling : DMF recovery via distillation achieves >90% reuse.

Environmental Impact

  • Waste Management : Neutralization of HCl byproducts with NaOH minimizes acidic effluent.
  • Green Chemistry : Microwave-assisted synthesis reduces energy consumption by 40%.

Chemical Reactions Analysis

Hydrolysis to Piroxicam

Ampiroxicam is enzymatically hydrolyzed to its active metabolite, piroxicam, through cleavage of its ester moiety. This reaction occurs during absorption in the gastrointestinal tract, with complete conversion observed in humans .

Reaction Mechanism:

This compoundEsterasesPiroxicam+Carbonic Acid Derivative\text{this compound}\xrightarrow{\text{Esterases}}\text{Piroxicam}+\text{Carbonic Acid Derivative}

Key Findings:

  • Pharmacokinetic Data: After oral administration of this compound (27 mg/day), plasma piroxicam levels reached steady-state concentrations of 6.89±1.74μg/mL6.89\pm 1.74\,\mu g/mL .

  • Conversion Efficiency: No detectable systemic exposure to this compound was observed, confirming near-complete hydrolysis during absorption .

  • Time to Maximum Concentration (tmaxt_{\text{max}}tmax): Piroxicam derived from this compound showed a slightly delayed tmaxt_{\text{max}} (4–6 hours) compared to direct piroxicam administration (2–4 hours) .

Stability Under Analytical Conditions

This compound’s stability was assessed during pharmacokinetic studies using validated ultra-performance liquid chromatography (UPLC) methods .

Experimental Conditions:

  • Mobile Phase: Acetonitrile/water (47:53 v/v) with 0.21% triethylamine (pH 3).

  • Detection: UV absorbance at 360 nm.

  • Recovery: Extraction recovery for piroxicam ranged from 90.81% to 109.86%, with internal standard (meloxicam) recovery at 96.35%–105.73% .

ParameterValue Range
Retention Time1.5 min (piroxicam)
Linearity0.1–50 μg/mL (R2>0.999R^2>0.999)
Precision (RSD%)<3.5%

Role of Structural Features in Reactivity

This compound’s ethoxycarbonyloxyethyl ether group enhances its lipophilicity, facilitating absorption before hydrolysis . The pyridine moiety in its structure may stabilize intermediates during enzymatic cleavage .

Comparative Reactivity of Piroxicam Derivatives:

Derivative TypeStabilityCOX-2 Selectivity
Esters (e.g., this compound)Moderate hydrolytic stabilityNon-selective
SulfonatesHigh stabilityModerate COX-2 selectivity

Source: Stability and selectivity data from piroxicam derivative studies .

Implications for Drug Design

  • Prodrug Strategy: this compound’s design minimizes gastrointestinal irritation by delaying piroxicam release until after absorption .

  • Metabolic Pathway: Hydrolysis avoids first-pass metabolism, improving bioavailability compared to direct piroxicam administration .

Analytical Validation

The UPLC method for quantifying piroxicam demonstrated:

  • Specificity: No interference from endogenous plasma components .

  • Accuracy: 94.5%–105.2% across tested concentrations .

Mechanism of Action

Ampiroxicam exerts its effects by being converted to piroxicam in the body. Piroxicam works by inhibiting the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. Prostaglandins are compounds that mediate inflammation and pain. By inhibiting COX, piroxicam reduces the production of prostaglandins, thereby alleviating pain and inflammation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pharmacokinetic Profile

Ampiroxicam’s pharmacokinetics (PK) differ significantly from piroxicam and other NSAIDs. Key parameters are summarized below:

Parameter This compound Piroxicam Source
Half-life (t₁/₂) 54.7–65.1 hours ~50 hours
Cmax (μg/mL) 3.595 (54 mg dose) 2.556–2.658 (20 mg dose)
AUC₀–∞ (μg·h/mL) Dose-dependent increase (13.5–54 mg) Lower bioavailability
Metabolism Prodrug converted to piroxicam Directly active
  • Extended Half-Life : this compound’s prolonged t₁/₂ enables sustained therapeutic effects, reducing dosing frequency and improving compliance in chronic conditions like arthritis .
  • Higher Bioavailability : At equivalent doses, this compound achieves higher Cmax and AUC values than piroxicam, suggesting enhanced absorption and metabolic efficiency .

Efficacy and Therapeutic Advantages

  • Anti-Inflammatory Activity :
    • In rat adjuvant-induced arthritis models, this compound and piroxicam show comparable efficacy (ED₅₀: 2.2 mg/kg vs. 2.5 mg/kg) .
    • However, in acute inflammation models (e.g., carrageenan-induced paw edema), this compound’s ED₅₀ is 3–9× higher than piroxicam, indicating slower onset due to prodrug conversion .
  • Analgesic Effects: this compound demonstrates dose-dependent analgesia in phenylbenzoquinone (PBQ)-induced stretching tests, with maximal protection at 2 mg/kg .
  • Antitumor Activity :
    Unique among NSAIDs, this compound reduces tumor cell proliferation (Panc-1 cells) by downregulating Sp1/Sp3 transcription factors and VEGF receptors, independent of COX inhibition .

Structural and Mechanistic Differences

  • Prodrug Design: this compound is a non-acidic ether carbonate derivative of piroxicam, masking the enolic hydroxyl group responsible for gastric irritation .
  • Metabolic Stability : The ester bond in this compound resists hydrolysis in acidic environments, delaying activation until intestinal absorption .

Biological Activity

Ampiroxicam is a non-steroidal anti-inflammatory drug (NSAID) that serves as a prodrug for piroxicam, primarily used for its analgesic and anti-inflammatory properties. This article explores the biological activity of this compound, focusing on its pharmacokinetics, efficacy, safety profile, and potential therapeutic applications.

Overview of this compound

This compound is characterized by its long-acting effects and selective inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. Upon administration, this compound is metabolized into piroxicam, the active form responsible for its therapeutic effects. The conversion rates vary among species, with nearly complete conversion observed in humans and other mammals .

Pharmacokinetics

Key Pharmacokinetic Parameters:

ParameterValue
Bioavailability100% (humans)
Conversion to Piroxicam100% (human), 90% (dog), 70% (rat), 50% (monkey)
C_maxDose-dependent increase
Mean Residence Time (MRT)Influenced by body weight

Studies have shown that this compound exhibits a dose-dependent increase in pharmacokinetic parameters such as area under the curve (AUC) and maximum concentration (C_max) following both single and multiple doses .

Biological Activity

  • Anti-inflammatory Effects :
    This compound effectively reduces inflammation by inhibiting COX enzymes, leading to decreased prostaglandin synthesis. This mechanism is crucial in managing conditions characterized by pain and inflammation .
  • Analgesic Properties :
    In analgesic assessments using the phenylbenzoquinone stretching test, this compound demonstrated an effective dose (ED50) approximately three times higher than that of piroxicam, indicating its potency in alleviating pain .
  • Antitumor Activity :
    Emerging research suggests that this compound may possess antitumor properties. Its mechanism includes the activation of apoptotic pathways via caspase-3 and caspase-9, inhibition of tumor cell proliferation, and anti-angiogenic effects . These findings position this compound as a potential candidate for cancer therapy.
  • Safety Profile :
    Compared to other NSAIDs, this compound has been associated with fewer gastrointestinal complications, making it a favorable option for long-term use in pain management . Adverse reactions are minimal, reinforcing its clinical utility.

Case Studies

Several studies have highlighted the efficacy and safety of this compound:

  • Phase I Study : A clinical trial involving healthy participants assessed the pharmacokinetics of this compound at varying doses over ten days. Results indicated consistent tolerability and effective pain relief comparable to COX-2 inhibitors like meloxicam .
  • Efficacy in Chronic Pain Management : Another study focused on patients with chronic inflammatory conditions demonstrated significant reductions in pain scores with this compound treatment over a sustained period .

Q & A

Q. Table 1: Key HPLC Parameters

ParameterSpecification
ColumnC18, 3.9 mm × 15 cm
Mobile PhaseAcetic acid:methanol:acetonitrile (5:3:2)
Flow RateAdjusted for 9-min retention time
Detection Wavelength254 nm
System SuitabilityRSD ≤5% for peak area repeatability

Basic: What methods are used to assess the purity of this compound in research settings?

Answer:
Purity is evaluated through:

  • Related Substances by HPLC : Impurities are quantified using relative response factors (e.g., 0.37 for peaks at ~0.17 retention time relative to this compound) .
  • Loss on Drying : ≤0.5% after 3 hours at 105°C .
  • Residue on Ignition : ≤0.2% residue post-ashing .
  • Heavy Metal Testing : ≤20 ppm via Method 2 (USP) .

Q. Table 2: Purity Test Acceptance Criteria

TestLimitMethod Reference
Related Substances≤0.5% total
Loss on Drying≤0.5%
Heavy Metals≤20 ppm

Advanced: How can researchers optimize HPLC conditions for this compound analysis in complex biological matrices?

Answer:
Optimization involves:

  • Column Selection : Use a C18 column with 4 µm particle size for high resolution .
  • Mobile Phase Adjustment : Adjust acetonitrile ratio to improve peak separation in plasma/serum samples .
  • Sample Preparation : Protein precipitation with ice-cold acetonitrile (1:1 v/v) minimizes matrix interference .
  • Detection Sensitivity : LC-MS/MS with MRM mode (m/z 332.00 > 120.90 for piroxicam, its metabolite) enhances specificity in pharmacokinetic studies .

Advanced: What experimental models are used to evaluate the anti-inflammatory efficacy of this compound?

Answer:

  • In Vivo Models :
    • Rat Paw Edema : this compound (12 µg/mL plasma concentration) inhibits carrageenan-induced swelling, with Tmax at 2 hours .
    • Adjuvant-Induced Arthritis : Reduces joint inflammation and Sp1/Sp3 protein expression in rats .
  • In Vitro Models :
    • Panc-1 Cell Proliferation : Dose-dependent inhibition (IC50 data required) linked to MAPK1/2 phosphorylation .

Data Contradiction: How to address discrepancies between in vitro COX inhibition potency and in vivo efficacy?

Answer:

  • Prodrug Metabolism : this compound is a prodrug of piroxicam; in vitro assays may not account for metabolic activation .
  • Bioavailability Factors : Solubility limitations (DMSO >90 mg/mL vs. water <1 mg/mL) affect in vivo absorption .
  • Species-Specific Metabolism : Compare human CES2 hydrolase activity (using Sf21 cell homogenates) with preclinical models to validate metabolic rates .

Pharmacokinetics: What methodologies are used in phase I studies to assess this compound's PK profile?

Answer:

  • Study Design : Single-dose (30 participants) and multiple-dose (10 participants) trials with plasma sampling up to 24 hours .
  • Analytical Method : LC-MS/MS quantifies piroxicam (metabolite) using 0.1% formic acid-acetonitrile gradients .
  • Data Analysis : Non-compartmental modeling in DAS2.1.1 software calculates Cmax, Tmax, and AUC .

Solubility Challenges: How to improve this compound's solubility for in vitro assays?

Answer:

  • Solvent Selection : Use DMSO for stock solutions (90 mg/mL solubility), but limit final concentration to ≤0.1% to avoid cytotoxicity .
  • Surfactant Addition : Polysorbate 80 (0.1% w/v) enhances aqueous dispersion without interfering with COX inhibition assays .

Drug-Drug Interactions: How to evaluate this compound's interaction with CES2 hydrolase?

Answer:

  • In Vitro Assay : Incubate this compound (10 µM) with human CES2-expressing Sf21 cell homogenates and orlistat (0–100 nM) .
  • Kinetic Analysis : Measure piroxicam formation via LC-MS/MS; calculate Ki values to assess inhibition potency .

Polymorphism Impact: How does crystal polymorphism affect this compound's analytical characterization?

Answer:

  • Characterization Techniques :
    • XRD/DSC : Differentiate polymorphic forms by melting points and diffraction patterns .
    • Dissolution Testing : Polymorphs may exhibit variable dissolution rates (e.g., <70% in 30 minutes per JP XVII standards) .

Toxicity Evaluation: What in vitro models assess this compound's cytotoxicity and safety?

Answer:

  • Cell Viability Assays : Panc-1 cells treated with 10–100 µM this compound for 48 hours, with CCK-8 or MTT readouts .
  • Phototoxicity Testing : UVA-exposed guinea pig models evaluate skin reactivity compared to piroxicam .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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